4-アミノ-2-スルホ安息香酸

概要

説明

4-Amino-2-sulfobenzoic acid is an organic compound with the molecular formula C7H7NO5S. It is a solid, typically appearing as a colorless crystalline powder. This compound is known for its strong acidity and hydrophilicity, making it highly soluble in water. It is commonly used in various industrial applications, including the synthesis of dyes, fluorescent brighteners, and antibiotics .

科学的研究の応用

4-Amino-2-sulfobenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes and fluorescent brighteners.

Biology: The compound is utilized in the preparation of various biochemical reagents.

Medicine: It serves as a precursor in the synthesis of certain antibiotics.

Industry: It is employed in the production of high-performance polymers and other advanced materials

作用機序

Target of Action

4-Amino-2-sulfobenzoic acid is a chemical compound that has dielectric properties . It is used mainly in the manufacture of diazoamino compounds

Mode of Action

The compound is soluble in water, organic solvents, and hydrocarbons . It interacts with its targets by forming bonds and altering their properties. For instance, it can be used as a plasticizer or as a component of colorimetric reagents .

Biochemical Pathways

It is known that the compound can be used in polymers to create solutions with good chemical stability .

Pharmacokinetics

Its solubility in water and organic solvents suggests that it may have good bioavailability .

Result of Action

4-Amino-2-sulfobenzoic acid has the ability to absorb ultraviolet rays, making it an excellent absorber for ultraviolet radiation . It can reduce sulfuric acid to sulfur dioxide . These properties suggest that it may have applications in various industries, including the manufacture of diazoamino compounds .

Action Environment

The action of 4-Amino-2-sulfobenzoic acid can be influenced by environmental factors such as temperature and pH. For instance, its solubility may vary depending on the temperature and the nature of the solvent . .

生化学分析

Biochemical Properties

4-Amino-2-sulfobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the reduction of sulfuric acid to sulfur dioxide, indicating its potential role in sulfur metabolism . Additionally, its ability to absorb ultraviolet rays suggests that it may interact with proteins and enzymes involved in photoprotection and repair mechanisms.

Cellular Effects

4-Amino-2-sulfobenzoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with enzymes involved in sulfur metabolism can affect the overall metabolic flux within cells. Furthermore, its ability to absorb ultraviolet rays may protect cells from UV-induced damage, thereby influencing cell survival and function .

Molecular Mechanism

The molecular mechanism of 4-Amino-2-sulfobenzoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to reduce sulfuric acid to sulfur dioxide suggests that it may act as an enzyme inhibitor or activator in sulfur metabolism pathways. Additionally, its interaction with ultraviolet rays indicates that it may influence gene expression related to photoprotection and DNA repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-2-sulfobenzoic acid have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Amino-2-sulfobenzoic acid remains stable under certain conditions, but its degradation products may have different biochemical properties and effects on cells .

Dosage Effects in Animal Models

The effects of 4-Amino-2-sulfobenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as protection against UV-induced damage. At higher doses, it may cause toxic or adverse effects, including disruptions in sulfur metabolism and cellular function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

4-Amino-2-sulfobenzoic acid is involved in metabolic pathways related to sulfur metabolism. It interacts with enzymes and cofactors that facilitate the reduction of sulfuric acid to sulfur dioxide. This interaction affects the overall metabolic flux and levels of metabolites within cells. The compound’s role in these pathways highlights its importance in maintaining cellular homeostasis and function .

Transport and Distribution

Within cells and tissues, 4-Amino-2-sulfobenzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of 4-Amino-2-sulfobenzoic acid are crucial for its biochemical activity and effects on cellular processes .

Subcellular Localization

The subcellular localization of 4-Amino-2-sulfobenzoic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells determines its interactions with enzymes, proteins, and other biomolecules, thereby influencing its overall biochemical effects .

準備方法

The synthesis of 4-amino-2-sulfobenzoic acid typically involves a multi-step process. One common method starts with ortho-toluene, which is dissolved in fuming sulfuric acid. The mixture undergoes sulfonation by the dropwise addition of 65% fuming sulfuric acid, resulting in the formation of 2-nitro-4-toluene sulfonic acid. This intermediate is then subjected to auto-oxidation reduction under alkaline conditions at temperatures ranging from 60 to 130°C, yielding 4-amino-2-sulfobenzoic acid .

化学反応の分析

4-Amino-2-sulfobenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions typically convert nitro groups to amino groups.

Substitution: Electrophilic aromatic substitution reactions are common, where the amino group can be replaced by other functional groups. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. .

類似化合物との比較

4-Amino-2-sulfobenzoic acid can be compared with other similar compounds, such as:

2-Amino-4-chlorobenzoic acid: This compound has a chlorine atom instead of a sulfonic acid group, leading to different reactivity and applications.

2-Amino-4-methoxybenzoic acid: The presence of a methoxy group alters its chemical properties and uses.

2-Amino-4-methylbenzoic acid: The methyl group provides different steric and electronic effects compared to the sulfonic acid group

生物活性

4-Amino-2-sulfobenzoic acid (CAS Number: 527-76-4) is an aromatic sulfonic acid derivative that has garnered interest due to its potential biological activities, particularly as an inhibitor of metallo-β-lactamases (MBLs). This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

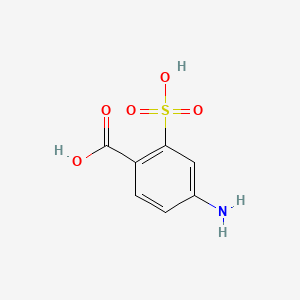

4-Amino-2-sulfobenzoic acid is characterized by the following chemical structure:

- Molecular Formula :

- Molecular Mass : 217.20 g/mol

- InChIKey : YPNUYFJLBFZDTE-UHFFFAOYSA-N

This compound features an amino group (-NH2) and a sulfonic acid group (-SO3H), which contribute to its solubility and reactivity in biological systems .

Recent studies have highlighted the role of 4-amino-2-sulfobenzoic acid as a potent inhibitor of subclass B3 metallo-β-lactamases, particularly SMB-1. The compound binds effectively to the active site of these enzymes, which are responsible for antibiotic resistance in various bacteria such as Enterobacteriaceae.

Key Findings:

- Inhibition Potency : The compound demonstrated a 50% inhibitory concentration (IC50) of approximately 0.95 µM against SMB-1 MBLs, significantly reducing the minimum inhibitory concentrations (MICs) for meropenem in resistant strains .

- Binding Characteristics : X-ray crystallographic analyses revealed that 4-amino-2-sulfobenzoic acid interacts with two zinc ions and critical residues in the active site, which are conserved across clinically relevant B3 MBLs .

Biological Activity Overview

The biological activity of 4-amino-2-sulfobenzoic acid extends beyond its role as an MBL inhibitor. It has been investigated for various other therapeutic applications:

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity, particularly against gram-negative bacteria that produce MBLs. This makes it a candidate for combination therapies aimed at overcoming antibiotic resistance.

Case Studies

- In Vitro Studies : In laboratory settings, 4-amino-2-sulfobenzoic acid was shown to enhance the efficacy of beta-lactam antibiotics against resistant strains by inhibiting the enzymatic degradation mediated by MBLs.

- Animal Models : Preliminary studies in animal models have indicated that the administration of this compound can restore sensitivity to carbapenems in infections caused by MBL-producing bacteria, suggesting potential clinical applications .

Data Tables

| Biological Activity | IC50 (µM) | Target | Notes |

|---|---|---|---|

| Inhibition of SMB-1 MBL | 0.95 | Metallo-β-lactamase | Effective against carbapenem-resistant strains |

| Antimicrobial synergy with Meropenem | Varies | Various gram-negative bacteria | Enhances efficacy against resistant pathogens |

特性

IUPAC Name |

4-amino-2-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13/h1-3H,8H2,(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNUYFJLBFZDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514879 | |

| Record name | 4-Amino-2-sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-76-4 | |

| Record name | 4-Amino-2-sulfobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-sulfobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2-SULFOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TET501N3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。